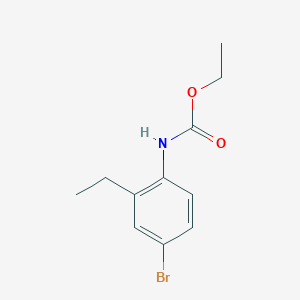

ethyl (4-bromo-2-ethylphenyl)carbamate

Description

Ethyl (4-bromo-2-ethylphenyl)carbamate is a substituted phenyl carbamate characterized by a bromine atom at the para position and an ethyl group at the ortho position of the phenyl ring. This structure confers unique electronic and steric properties, influencing its chemical reactivity and biological interactions.

Properties

IUPAC Name |

ethyl N-(4-bromo-2-ethylphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-3-8-7-9(12)5-6-10(8)13-11(14)15-4-2/h5-7H,3-4H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVBXWMZLUZFFJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)NC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Ethyl Carbamate (Urethane)

Ethyl carbamate (CH₃CH₂-O-CO-NH₂) is a simple carbamate with well-documented carcinogenic and mutagenic properties. Key comparisons include:

- Carcinogenicity: Ethyl carbamate is classified as a Group 2A carcinogen by IARC, inducing tumors in multiple organs (e.g., liver, lung) in rodents . Its metabolic activation involves cytochrome P450 enzymes (CYP2E1), forming reactive intermediates like vinyl carbamate epoxide .

- In contrast, vinyl carbamate, a suspected metabolite, is mutagenic in Salmonella typhimurium strains TA1535 and TA100 .

- Regulatory Status : Ethyl carbamate is regulated in alcoholic beverages (e.g., cachaça, wines) with limits such as 210 µg/L in Brazil due to its formation during fermentation .

Key Structural Differences :

- Ethyl (4-bromo-2-ethylphenyl)carbamate’s aromatic ring and substituents likely reduce metabolic activation compared to ethyl carbamate.

Vinyl Carbamate

Vinyl carbamate (CH₂=CH-O-CO-NH₂) is a structural analog and proposed metabolite of ethyl carbamate. Key distinctions include:

- Potency: Vinyl carbamate is 10–50 times more carcinogenic than ethyl carbamate in mice, inducing lung adenomas, hepatic carcinomas, and neurofibrosarcomas at lower doses .

- Mutagenicity : Unlike ethyl carbamate, vinyl carbamate is directly mutagenic in bacterial assays when metabolized by liver enzymes .

- Metabolic Pathways: Vinyl carbamate is rapidly oxidized to its epoxide, a highly reactive electrophile that binds to DNA and proteins. This compound’s bulky substituents likely impede such epoxidation, reducing genotoxicity .

tert-Butyl N-(4-bromo-2-ethylphenyl)carbamate

This compound (CAS: 1449669-75-3) shares the same phenyl substitution pattern as the target compound but replaces the ethyl carbamate group with a tert-butyl carbamate. Key differences:

- Applications : Both compounds are likely used as intermediates in organic synthesis, but their toxicity profiles remain understudied.

Mechanistic and Toxicological Comparisons

Metabolic Activation Pathways

- Ethyl Carbamate: Metabolized via CYP2E1 to vinyl carbamate, then to vinyl carbamate epoxide, forming DNA adducts (e.g., etheno-adducts) .

- This compound : The bromine and ethyl substituents may redirect metabolism toward detoxification pathways (e.g., conjugation) rather than epoxidation, reducing adduct formation .

Oxidative Stress and Detoxification

Ethyl carbamate induces reactive oxygen species (ROS) in C. elegans and human cells, activating xenobiotic detoxification pathways (e.g., GST-4) . Similar mechanisms may occur in substituted carbamates, but structural modifications could alter ROS generation efficiency.

Data Tables: Comparative Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.